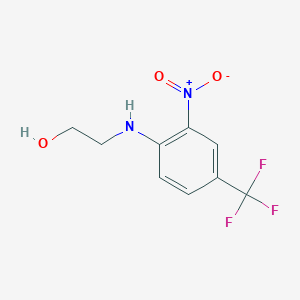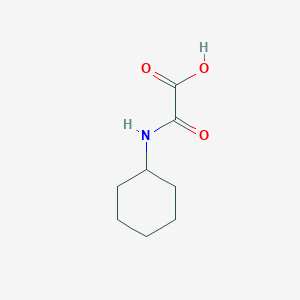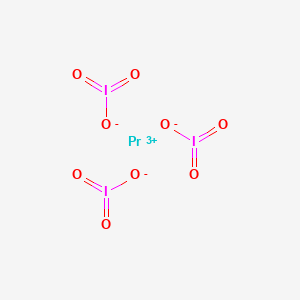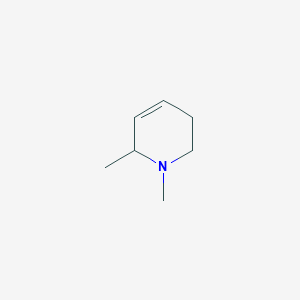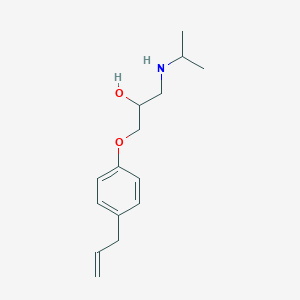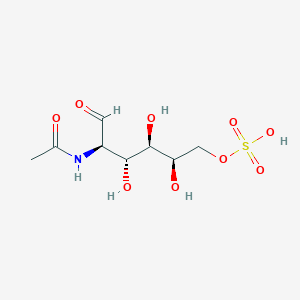
Diyodo(1,5-ciclooctadieno)platino(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula C8H12I2Pt and a molecular weight of 557.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically a yellow powder and is insoluble in water
Aplicaciones Científicas De Investigación
Química organometálica
Diyodo(1,5-ciclooctadieno)platino(II) es un compuesto organometálico . Los compuestos organometálicos son ampliamente utilizados en la investigación y la química industrial debido a su reactividad y propiedades únicas .
Catalizador en reacciones químicas
Este compuesto puede actuar como catalizador en varias reacciones químicas . Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera de energía de la reacción .
Material precursor
Diyodo(1,5-ciclooctadieno)platino(II) puede utilizarse como material precursor en la síntesis de otros compuestos . Los materiales precursores son sustancias que experimentan cambios químicos para producir otra sustancia .
Deposición de película fina
Este compuesto tiene aplicaciones en la deposición de película fina . La deposición de película fina es un proceso que se utiliza en la fabricación de semiconductores para depositar una capa fina de material sobre un sustrato .
Fabricación de LED
Diyodo(1,5-ciclooctadieno)platino(II) también se utiliza en la fabricación de diodos emisores de luz (LED) . Los LED se utilizan ampliamente en diversas aplicaciones como iluminación, pantallas e indicadores
Mecanismo De Acción
Target of Action
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
Organometallic compounds can interact with biological targets through various mechanisms, such as coordination to metal centers, oxidative addition, and ligand exchange . The exact interaction of Diiodo(1,5-cyclooctadiene)platinum(II) with its targets would depend on the specific biochemical context.
Biochemical Pathways
Organometallic compounds can affect various biochemical pathways depending on their structure, reactivity, and the nature of their biological targets .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
The effects would likely depend on the compound’s interaction with its biological targets and its influence on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diiodo(1,5-cyclooctadiene)platinum(II). For instance, the compound’s insolubility in water could affect its behavior in aqueous biological environments. Additionally, factors such as pH, temperature, and the presence of other biomolecules could also impact its action.
Propiedades
Número CAS |
12266-72-7 |
|---|---|
Fórmula molecular |
C8H12I2Pt |
Peso molecular |
557.07 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;diiodoplatinum |
InChI |
InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
SGSFNZOKVYTGRR-UHFFFAOYSA-L |
SMILES |
C1CC=CCCC=C1.I[Pt]I |
SMILES isomérico |
C1/C=C\CC/C=C\C1.[I-].[I-].[Pt+2] |
SMILES canónico |
C1CC=CCCC=C1.I[Pt]I |
| 12266-72-7 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper "The reaction of dichloro- and diiodo-(1,5-cyclooctadiene)-platinum(II) with diazomethane: a route to bis(halomethyl)-platinum(II) complexes"?
A1: The research primarily explores a novel synthetic route to obtain bis(halomethyl)-platinum(II) complexes. [] Specifically, the researchers investigated the reaction of both Dichloro(1,5-cyclooctadiene)platinum(II) and Diiodo(1,5-cyclooctadiene)platinum(II) with Diazomethane. This reaction successfully produced the desired bis(halomethyl)-platinum(II) complexes, offering a new pathway for synthesizing these compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


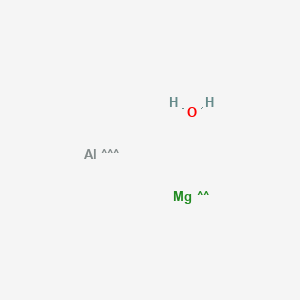
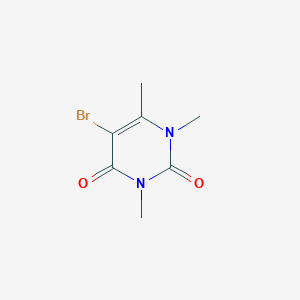

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
